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4-Bromo-1-(bromomethyl)-2-

methylbenzene

Cat. No.: B1291462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Bromo-1-(bromomethyl)-2-methylbenzene, a key intermediate in various synthetic

applications, particularly in the development of pharmaceutical compounds. Due to the limited

availability of directly measured spectroscopic data in public domains, this document presents

predicted data for ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, alongside expected

fragmentation patterns in mass spectrometry. Detailed, generalized experimental protocols for

acquiring these spectra are provided to guide researchers in their laboratory work.

Furthermore, a logical workflow for the structural elucidation of the target molecule using these

spectroscopic techniques is visualized.

Chemical Structure and Properties
IUPAC Name: 4-Bromo-1-(bromomethyl)-2-methylbenzene[1]

Molecular Formula: C₈H₈Br₂[1]

Molecular Weight: 263.96 g/mol [1]
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CAS Number: 156001-49-9[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromo-1-
(bromomethyl)-2-methylbenzene. These predictions are based on established principles of

spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃,
Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.4 - 7.2 Multiplet 3H
Aromatic protons (H-

3, H-5, H-6)

~ 4.5 Singlet 2H
Bromomethyl protons

(-CH₂Br)

~ 2.4 Singlet 3H Methyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm) Assignment

~ 138 - 140 Aromatic C (quaternary, C-1)

~ 135 - 137 Aromatic C (quaternary, C-2)

~ 132 - 134 Aromatic CH (C-5 or C-6)

~ 130 - 132 Aromatic CH (C-3)

~ 128 - 130 Aromatic CH (C-6 or C-5)

~ 121 - 123 Aromatic C (quaternary, C-4)

~ 32 - 34 Bromomethyl C (-CH₂Br)

~ 18 - 20 Methyl C (-CH₃)
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Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2970 - 2850 Medium
Aliphatic C-H stretch (methyl

and bromomethyl)

1600 - 1585 Medium Aromatic C=C ring stretch

1500 - 1400 Strong Aromatic C=C ring stretch

1210 - 1250 Strong C-H wag (-CH₂Br)

800 - 900 Strong
C-H out-of-plane bend

(aromatic substitution)

600 - 700 Strong C-Br stretch (aryl bromide)

550 - 650 Strong C-Br stretch (benzyl bromide)

Table 4: Predicted Mass Spectrometry Fragmentation
m/z Value Interpretation

262, 264, 266

Molecular ion (M⁺) peak cluster, showing the

characteristic isotopic pattern for two bromine

atoms (¹⁹Br and ⁸¹Br).

183, 185

Loss of a bromine radical (•Br) from the

molecular ion. The isotopic pattern for one

bromine atom will be visible.

91

A common and often base peak for benzyl-

containing compounds, corresponding to the

tropylium ion (C₇H₇⁺), formed after the loss of

both bromine atoms and rearrangement.[2][3]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific equipment used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-1-(bromomethyl)-2-
methylbenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard. The solution should be clear and free of particulate matter.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-2 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample with dry potassium bromide (KBr) powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or with a clean ATR

crystal).

Place the sample in the instrument and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum. The typical range is

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with

moderate volatility, direct insertion probe with heating may be used. Alternatively, the sample

can be dissolved in a suitable solvent and introduced via a liquid chromatography system

(LC-MS) or direct infusion.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for this type of molecule, which will induce fragmentation.
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Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value. The

resulting mass spectrum is a plot of relative intensity versus m/z.

Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 4-Bromo-
1-(bromomethyl)-2-methylbenzene using the discussed spectroscopic techniques.
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Click to download full resolution via product page

Caption: Logical workflow for structural elucidation.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 4-Bromo-1-(bromomethyl)-2-methylbenzene. The predicted data, coupled

with the detailed experimental protocols, serves as a valuable resource for researchers in

synthetic chemistry and drug development, facilitating the identification and characterization of

this important chemical intermediate. The integrated workflow demonstrates how ¹H NMR, ¹³C

NMR, IR, and mass spectrometry are synergistically employed for unambiguous structure

determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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